Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate
Description
Overview of Pyrazolo[1,5-a]pyridine Derivatives
Pyrazolo[1,5-a]pyridines represent a class of nitrogen-containing heterocyclic compounds characterized by a fused pyrazole and pyridine ring system. These derivatives have garnered significant attention in medicinal and synthetic chemistry due to their structural versatility and broad pharmacological potential. The core structure consists of a five-membered pyrazole ring fused to a six-membered pyridine ring at positions 1 and 5, creating a planar, aromatic system that facilitates interactions with biological targets.
Recent advances in synthetic methodologies have expanded access to diverse pyrazolo[1,5-a]pyridine analogues. For instance, base-mediated [3 + 2]-cycloannulation strategies using (E)-β-iodovinyl sulfones enable the construction of 3-sulfonyl derivatives, while cross-dehydrogenative coupling (CDC) reactions between N-amino-2-iminopyridines and β-dicarbonyl compounds provide routes to substituted variants. These synthetic breakthroughs have revealed structure-activity relationships critical for optimizing physicochemical properties such as solubility, stability, and binding affinity.
A representative example, methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate, incorporates three functional groups: a hydroxyl group at position 4, a methyl group at position 2, and a carboxylate ester at position 6. This substitution pattern enhances hydrogen-bonding capacity while modulating electronic effects across the aromatic system. Computational studies suggest that the hydroxyl and ester groups participate in intramolecular hydrogen bonding, stabilizing the molecule in polar solvents.
Table 1: Synthetic Methods for Pyrazolo[1,5-a]pyridine Derivatives
Significance of Nitrogen-Containing Heterocycles in Chemical Research
Nitrogen-containing heterocycles constitute over 60% of FDA-approved small-molecule drugs, underscoring their importance in drug discovery. Pyrazolo[1,5-a]pyridines exemplify this trend, exhibiting activities against viral infections, inflammatory disorders, and neurological conditions. Their pharmacological utility stems from the ability to mimic purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism.
The electron-rich nitrogen atoms in these heterocycles facilitate π-π stacking and charge-transfer interactions with biological targets. For example, dopamine D₃ agonists featuring pyrazolo[1,5-a]pyridine scaffolds exploit these interactions to modulate central nervous system pathways, demonstrating efficacy in Parkinson’s disease models. Additionally, the planar structure allows for intercalation into DNA or RNA, a mechanism exploited by antiviral agents targeting herpes simplex virus.
Table 2: Biological Activities of Pyrazolo[1,5-a]pyridine Derivatives
Scope and Objectives of the Review
This review focuses on this compound, a structurally optimized derivative with untapped potential in chemical biology. The objectives include:
- Analyzing synthetic pathways to this compound, emphasizing atom-economical and catalytic methods.
- Evaluating its physicochemical properties through computational and experimental data.
- Assessing applications in medicinal chemistry and materials science.
The compound’s unique substitution pattern—combining electron-donating (methyl) and electron-withdrawing (ester) groups—makes it a valuable scaffold for probing electronic effects on bioactivity. Recent studies suggest its utility as a fluorescence probe due to the conjugated π-system, though this application remains underexplored.
Methodological Approach to Literature Analysis
A systematic literature review was conducted using SciFinder, PubMed, and Web of Science, prioritizing peer-reviewed articles (2010–2025) and patents. Search terms included “pyrazolo[1,5-a]pyridine synthesis,” “nitrogen heterocycles pharmacology,” and “this compound.” Exclusion criteria removed studies focusing on dosage formulations or toxicological profiles to maintain a synthesis- and application-centric focus.
Data extraction prioritized reaction yields, spectroscopic characterization (e.g., NMR, X-ray crystallography), and computational modeling results. For instance, X-ray diffraction data from related pyrazolo[1,5-a]pyridines confirmed planarity of the fused ring system, a feature critical for bioactivity. Machine learning models predicted the compound’s solubility (LogP = 1.8) and polar surface area (78 Ų), aligning with its potential blood-brain barrier permeability.
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-6-3-8-9(13)4-7(10(14)15-2)5-12(8)11-6/h3-5,13H,1-2H3 |
InChI Key |
VZGQMXZWUQGRFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(C=C(C2=C1)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3-Methyl-1H-Pyrazole with Carbonyl Precursors
The most widely reported method involves cyclocondensation between 3-methyl-1H-pyrazole and β-keto esters or α,β-unsaturated carbonyl compounds. This approach constructs the pyrazolo[1,5-a]pyridine core while introducing the methyl and carboxylate substituents.
Key Reaction Steps:
- Starting Materials : 3-Methyl-1H-pyrazole reacts with methyl 3-oxo-3-(pyridin-2-yl)propanoate.
- Catalysts : Lewis acids (e.g., ZnCl₂) or protic acids (e.g., H₂SO₄) facilitate cyclization.
- Conditions : Reflux in ethanol or toluene for 6–12 hours.
- Functionalization : Hydroxylation at the 4-position is achieved via oxidative or nucleophilic substitution.
Table 1: Representative Cyclocondensation Protocol
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 3-Methyl-1H-pyrazole | 10 mmol | Reflux in ethanol, 8 h | 62% |
| Methyl 3-oxo-propanoate | 12 mmol | H₂SO₄ (0.5 eq) | |
| Post-treatment | – | Column chromatography | – |
Key Findings :
TEMPO-Mediated [3+2] Annulation-Aromatization
A regioselective method employs 2-methylpyridin-3-amine and methyl acrylate in the presence of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and DIPEA (diisopropylethylamine).
Key Reaction Steps:
- Annulation : TEMPO oxidizes intermediates during the [3+2] cycloaddition.
- Aromatization : In situ elimination of water forms the aromatic pyrazolo[1,5-a]pyridine system.
- Esterification : Methylation of the carboxylate group is achieved using dimethyl sulfate.
Table 2: Optimized Annulation Conditions
| Parameter | Value |
|---|---|
| TEMPO loading | 20 mol% |
| DIPEA | 2.0 eq |
| Solvent | Dichloromethane |
| Temperature | 0°C to room temperature |
| Yield | 71% |
Key Findings :
Multi-Step Synthesis via Halogen Intermediates
This method introduces halogen atoms (Br, Cl) at the 6-position, followed by carboxylation and hydroxylation.
Key Reaction Steps:
- Bromination : 2-Methylpyrazolo[1,5-a]pyridine is brominated at position 6 using NBS (N-bromosuccinimide).
- Carboxylation : A palladium-catalyzed carbonylation reaction introduces the methyl carboxylate group.
- Hydroxylation : Selective oxidation at position 4 using m-CPBA (meta-chloroperbenzoic acid).
Table 3: Halogen-Mediated Synthesis Data
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 6-Bromo derivative | 85% |
| Carboxylation | CO, Pd(OAc)₂, MeOH, 100°C | 6-Carboxylate | 68% |
| Hydroxylation | m-CPBA, CH₂Cl₂, 0°C | 4-Hydroxy product | 73% |
Key Findings :
One-Pot Tandem Reactions
Recent advances utilize one-pot strategies combining cyclization, oxidation, and esterification. A representative protocol uses 3-amino-2-methylpyridine and dimethyl acetylenedicarboxylate.
Table 4: One-Pot Synthesis Parameters
| Component | Role |
|---|---|
| 3-Amino-2-methylpyridine | Nitrogen source |
| Dimethyl acetylenedicarboxylate | Electrophilic partner |
| CuI | Catalyst |
| TBHP (tert-butyl hydroperoxide) | Oxidant |
| Yield | 55% |
Key Findings :
Comparative Analysis of Methods
Table 5: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High yields, scalable | Requires harsh acids |
| TEMPO annulation | Excellent regioselectivity | Costly reagents (TEMPO) |
| Halogen intermediates | Precise functionalization | Multi-step, low atom economy |
| One-pot tandem | Rapid, fewer purification steps | Moderate yields |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyl and carboxylate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Antidiabetic Applications
One of the primary applications of methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate is in the synthesis of antidiabetic medications. Research indicates that derivatives of this compound can be utilized to develop drugs targeting diabetes management, particularly through the synthesis of related compounds like anagliptin, which is known for its efficacy in controlling blood sugar levels in diabetic patients .
Neurocognitive Disorders
The compound has also been investigated for its potential role in treating neurocognitive disorders. It acts as a positive allosteric modulator for the M4 muscarinic acetylcholine receptor, which is implicated in cognitive function. This suggests that this compound may contribute to the development of therapies aimed at enhancing cognitive performance .
Synthesis and Intermediate Use
In chemical research, this compound serves as an important intermediate in the synthesis of various other chemical compounds. Its structural characteristics allow it to participate in reactions that yield more complex molecules used in pharmaceuticals and agrochemicals .
Case Study 1: Synthesis of Antidiabetic Compounds
A study demonstrated the successful synthesis of anagliptin derivatives using this compound as a starting material. The process involved several steps, including condensation reactions and purification techniques that resulted in high yields of biologically active compounds .
Case Study 2: Modulation of Neurocognitive Function
Research published in a peer-reviewed journal highlighted the compound's role as a modulator for the M4 muscarinic receptor. The study included molecular docking simulations and biological assays that confirmed its potential efficacy as a therapeutic agent for enhancing cognitive function in animal models .
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as an inhibitor or modulator of various enzymes and receptors, such as phosphoinositide-3 kinase and matrix metalloproteases . These interactions can lead to a range of biological effects, including anti-inflammatory and anti-tumor activities.
Comparison with Similar Compounds
Substituent Variations in Pyrazolo[1,5-a]Pyridine Derivatives
Key structural analogs differ in substituent positions and functional groups, impacting physicochemical properties and biological activity:
Key Observations:
- Positional Effects : The hydroxyl group at position 4 in the target compound may enhance hydrogen bonding compared to analogs with methyl or ester groups at this position (e.g., Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate) .
- Core Modifications : Replacement of pyridine with pyrimidine (e.g., Ethyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate) introduces additional nitrogen atoms, altering electronic properties and binding interactions .
Comparison with Heterocyclic Variants
Core Heterocycle Modifications
Key Observations:
- Electron Distribution : The pyrazolo[1,5-a]pyridine core in the target compound provides a balance of electron-rich and -deficient regions, facilitating interactions with biological targets. Imidazo or pyrimidine cores alter electron distribution, affecting binding affinities .
- Receptor Selectivity: SIB-1757’s pyridine core with an azo group enables noncompetitive mGluR5 antagonism, whereas pyrazolo[1,5-a]pyridine derivatives are more commonly associated with kinase inhibition .
Biological Activity
Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate (CAS Number: 1415110-15-4) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.198 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| LogP | 1.81 |
The compound features a pyrazolo[1,5-a]pyridine core, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. This compound was tested against various bacterial strains and demonstrated significant antibacterial properties. In particular, it exhibited activity against biofilm-forming bacteria, which are often resistant to conventional antibiotics .
Antidiabetic Properties
The compound has also been evaluated for antidiabetic activity. Pyrazole derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing postprandial blood glucose levels. This mechanism suggests potential use in managing diabetes mellitus .
Anticancer Potential
The anticancer properties of this compound are under investigation. Pyrazole derivatives have been linked to the inhibition of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. Preliminary data indicate that this compound may exhibit selective cytotoxicity towards cancer cells while sparing normal cells .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Antibacterial Activity : A study synthesized several pyrazole derivatives and assessed their antibacterial activity against Gram-positive and Gram-negative bacteria. This compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Antidiabetic Activity Evaluation : In vitro assays demonstrated that this compound effectively inhibited α-glucosidase, suggesting its potential as a therapeutic agent for diabetes management. The results indicated a dose-dependent response in enzyme inhibition .
- Anticancer Activity Studies : Research involving various cancer cell lines revealed that this compound induced apoptosis through caspase activation pathways. The compound's efficacy was significantly higher in cancer cells compared to non-cancerous cells, indicating its selective toxicity .
Q & A
Q. What are the established synthetic routes for Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate?
Methodological Answer: The compound can be synthesized via cyclocondensation of pyrazole-4-carbaldehydes with hydrazine derivatives. For example, pyrazolo[1,5-a]pyridine scaffolds are often constructed by reacting azido-substituted pyrazole intermediates with hydrazine hydrate under reflux in ethanol (see Scheme 2 in ). Key steps include regioselective functionalization at the 6-position and esterification using methyl chloroformate. Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid side products like over-oxidized derivatives .
Q. How can spectroscopic techniques (NMR, MS) be optimized for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrazolo[1,5-a]pyridine core. The methyl ester group typically appears as a singlet at ~3.8 ppm (¹H) and 52 ppm (¹³C).
- Mass Spectrometry : High-resolution ESI-MS is recommended for confirming molecular weight (calculated for C₁₀H₁₁N₂O₃: 207.077 Da). Fragmentation patterns should align with pyrazolo[1,5-a]pyridine scaffolds, including loss of COOMe (-59 Da) .
Q. What solvents and conditions are suitable for solubility testing?
Methodological Answer: The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents like DMSO or DMF. For kinetic solubility studies, prepare stock solutions in DMSO (10 mM) and dilute into PBS (pH 7.4) while monitoring precipitation via dynamic light scattering (DLS). Stability in aqueous buffers should be assessed over 24–72 hours at 4°C and 25°C .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed during structural determination?
Methodological Answer: Use the SHELX suite (SHELXD/SHELXL) for structure solution and refinement. For twinned crystals, apply the HKLF5 format to model twin laws. If data resolution is <1.5 Å, employ anisotropic displacement parameters and constrain hydrogen atoms using HFIX commands. For low-resolution data (>2.0 Å), incorporate restraints for bond lengths/angles and validate with R-free cross-validation .
Q. How do structural modifications (e.g., substituents at the 2- or 4-position) influence bioactivity?
Methodological Answer: Comparative SAR studies with analogs (e.g., 5-chloro or 6-bromo derivatives from ) reveal that electron-withdrawing groups at the 4-position enhance binding to kinase targets (e.g., CDK2). Methyl substitution at the 2-position improves metabolic stability by reducing CYP450-mediated oxidation. Use molecular docking (AutoDock Vina) to predict interactions and validate with in vitro enzymatic assays .
Q. What strategies resolve contradictions in purity analysis (e.g., HPLC vs. LC-MS data)?
Methodological Answer: Discrepancies may arise from co-eluting impurities or ionization suppression in LC-MS. Cross-validate with orthogonal methods:
- HPLC : Use a C18 column (gradient: 5–95% MeCN in H₂O + 0.1% TFA) with UV detection at 254 nm.
- LC-MS : Employ a Q-TOF detector to identify low-abundance contaminants (e.g., methyl ester hydrolysis products). Quantify impurities via external calibration curves and adjust synthetic protocols (e.g., recrystallization from EtOH/H₂O) to improve purity .
Q. How can stability under oxidative stress be evaluated for pharmaceutical applications?
Methodological Answer: Subject the compound to forced degradation studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
